4,5-Dichloro-2-methylcinnamic acid
Description
4,5-Dichloro-2-methylcinnamic acid is a halogenated derivative of cinnamic acid, characterized by a phenylpropenoic acid backbone substituted with two chlorine atoms at positions 4 and 5 and a methyl group at position 2. Cinnamic acid derivatives are widely studied for their bioactivity, including antimicrobial and anti-inflammatory properties. The dichloro and methyl substitutions likely enhance its reactivity and stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
HYONGMUZPOUOFN-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-methylcinnamic acid may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylcinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-Dichloro-2-methylcinnamic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of 4,5-Dichloro-2-methylcinnamic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
4,5-Dichloro-2-methylcinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
4-Methylcinnamic Acid (CAS 1866-39-3)
- Structure : A cinnamic acid derivative with a single methyl group at position 3.
- Physical Properties : Melting point (mp) = 198–201°C; molecular formula = C₁₀H₁₀O₂; molecular weight = 162.18 g/mol .
- Commercial Availability : Purity >95.0% (HPLC), priced at JPY 10,000/25g .
- Comparison: The absence of chlorine substituents in 4-methylcinnamic acid reduces its molecular weight and polarity compared to 4,5-dichloro-2-methylcinnamic acid.
4,5-Dichloro-2-methylbenzoic Acid (CAS 5042-97-7)
- Structure : A benzoic acid derivative with chlorine atoms at positions 4 and 5 and a methyl group at position 2.
- Safety Precautions : Precautionary codes P101–P103 (e.g., "Keep out of reach of children") and P201–P202 (e.g., "Obtain special instructions before use") .
- Comparison: Unlike cinnamic acid derivatives, benzoic acid derivatives lack the propenoic acid chain, resulting in reduced conjugation and altered solubility.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Structure : A pyrimidine-based carboxylic acid with chloro and methyl substituents.
- First Aid Measures : Requires immediate medical attention upon exposure, emphasizing the need for protective equipment .
- Comparison : The pyrimidine ring introduces nitrogen atoms, altering electronic properties and reactivity compared to cinnamic acid derivatives. This compound’s heterocyclic structure may confer distinct biological activities.
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Implications
- Methyl Group Effects : Methyl substituents at position 2 or 4 influence steric hindrance and lipophilicity, affecting solubility and bioavailability.
- Safety and Handling : Compounds with halogen substituents (e.g., 4,5-dichloro derivatives) often require stringent safety protocols, as indicated by precautionary statements in benzoic acid analogs .
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